Cas no 56674-69-2 (2-Methoxybutanoic acid)

2-Methoxybutanoic acid is a versatile organic compound characterized by its methoxy-substituted butanoic acid structure. It serves as a valuable intermediate in organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and agrochemicals. The methoxy group enhances its reactivity, making it useful in esterification and condensation reactions. Its clear liquid form and moderate acidity allow for precise control in synthetic applications. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous reaction systems. Its stability under standard conditions ensures reliable performance in industrial and laboratory settings. Proper handling and storage are recommended to maintain its integrity.
2-Methoxybutanoic acid structure
2-Methoxybutanoic acid structure
Product Name:2-Methoxybutanoic acid
CAS No:56674-69-2
MF:C5H10O3
MW:118.131102085114
CID:1027487
PubChem ID:12693685
Update Time:2025-10-22

2-Methoxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxybutanoic acid
    • 2-Methoxy-buttersaeure
    • 2-methoxybutyric acid
    • Butanoic acid,2-methoxy
    • Butanoic acid, 2-methoxy-
    • methoxybutyric acid
    • 2-methoxy-butyric acid
    • Butanoic acid,2-methoxy-
    • ARONIS23790
    • ARONIS023888
    • GVSTYPOYHNVKHY-UHFFFAOYSA-N
    • SBB080492
    • BBL023504
    • 8292AB
    • SY057653
    • 2-methoxybutyricacid
    • CS-0252116
    • AC6372
    • DTXSID90507119
    • AKOS005111090
    • CS-12408
    • 56674-69-2
    • Z449367058
    • EN300-59017
    • MFCD09864397
    • SCHEMBL229118
    • ALBB-019164
    • MDL: MFCD09864397
    • Inchi: 1S/C5H10O3/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
    • InChI Key: GVSTYPOYHNVKHY-UHFFFAOYSA-N
    • SMILES: O(C)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 118.06300
  • Monoisotopic Mass: 118.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 79.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.050
  • Boiling Point: 215 ºC
  • Flash Point: 90 ºC
  • Refractive Index: 1.42527
  • PSA: 46.53000
  • LogP: 0.49600

2-Methoxybutanoic acid Security Information

  • HazardClass:IRRITANT

2-Methoxybutanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Methoxybutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:56674-69-2)2-Methoxybutanoic acid
Order Number:A869874
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:20
Price ($):1429.0
Email:sales@amadischem.com

Additional information on 2-Methoxybutanoic acid

Comprehensive Overview of 2-Methoxybutanoic Acid (CAS No. 56674-69-2): Properties, Applications, and Industry Insights

2-Methoxybutanoic acid (CAS No. 56674-69-2) is an organic compound belonging to the class of methoxy-substituted carboxylic acids. This versatile chemical has garnered significant attention in pharmaceuticals, agrochemicals, and specialty chemical industries due to its unique structural properties. The compound is also referred to by synonyms such as 2-methoxybutyric acid or α-methoxybutyric acid, which are frequently used in scientific literature and patent filings.

The molecular formula of 2-methoxybutanoic acid is C5H10O3, featuring a methoxy group (-OCH3) at the alpha position relative to the carboxyl group. This structural configuration enhances its reactivity, making it valuable for synthesizing chiral intermediates in asymmetric catalysis—a hot topic in green chemistry research. Recent studies highlight its role in developing biodegradable polymers, aligning with the global push for sustainable materials.

In the pharmaceutical sector, 56674-69-2 serves as a precursor for active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential in metabolic pathway modulation, a trending subject in drug discovery forums. Researchers are investigating its utility in flavor and fragrance applications, where mild fruity notes are desirable—answering frequent queries about "natural-like aroma chemicals" in cosmetic formulations.

From a synthesis perspective, 2-methoxybutanoic acid production typically involves oxidation or hydrolysis routes starting from 2-methoxybutanol. Optimizing these processes for low-energy manufacturing resonates with industry demands for carbon footprint reduction—a key focus in ESG (Environmental, Social, and Governance) reports. Analytical techniques like GC-MS and HPLC are standard for purity verification, addressing quality concerns raised in chemical sourcing discussions.

The compound’s physicochemical properties—including a boiling point of ~210°C and water solubility—make it suitable for aqueous-phase reactions. This characteristic is particularly relevant to flow chemistry enthusiasts searching for solvent-efficient systems. Safety data sheets emphasize standard organic acid handling protocols, though it doesn’t fall under hazardous classifications—a relief for formulators seeking non-toxic alternatives.

Market analysts note growing demand for 56674-69-2 in Asia-Pacific regions, driven by fine chemical outsourcing trends. Patent databases reveal innovative applications in electronic materials, such as photoacid generators for semiconductors—connecting to the booming interest in chip manufacturing chemicals. Regulatory-wise, REACH and FDA compliance statuses are frequently queried, confirming its acceptability in GMP production environments.

For researchers exploring structure-activity relationships (SAR), the methoxybutanoic acid scaffold offers intriguing possibilities. Computational chemistry studies model its conformational flexibility, while QSAR (Quantitative Structure-Activity Relationship) approaches predict bioactivity—topics dominating cheminformatics webinars. Its logP value (~0.8) also makes it a candidate for drug permeability studies, a recurring theme in pharmacokinetics courses.

In conclusion, 2-Methoxybutanoic acid (CAS 56674-69-2) exemplifies how niche chemicals can address macro-level challenges—from green synthesis to high-value material design. Its interdisciplinary relevance ensures continued visibility in chemical innovation dialogues, making it a compound to watch in coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56674-69-2)2-Methoxybutanoic acid
A869874
Purity:99%
Quantity:25g
Price ($):1429.0
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